Borane, dimethoxy, hexyl
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Overview
Description
Borane, dimethoxy, hexyl is an organoboron compound with the molecular formula C₈H₁₉BO₂ It is a derivative of borane, where two methoxy groups and a hexyl group are attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Borane, dimethoxy, hexyl can be synthesized through the hydroboration of hexyl methoxyborane. The reaction typically involves the addition of borane-tetrahydrofuran complex or borane-dimethyl sulfide complex to hexyl methoxyborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydroboration processes. The use of borane-lewis base complexes, such as borane-tetrahydrofuran and borane-dimethyl sulfide, is common due to their stability and ease of handling. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Borane, dimethoxy, hexyl undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of carbonyl compounds to alcohols and amides to amines.
Hydroboration: It participates in hydroboration reactions with alkenes and alkynes to form organoboron intermediates.
Substitution: It can undergo substitution reactions with nucleophiles to form new boron-containing compounds.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydroboration: Borane-tetrahydrofuran and borane-dimethyl sulfide are commonly used as borane sources. The reactions are performed at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed
Reduction: Alcohols and amines are the major products formed from the reduction reactions.
Hydroboration: Organoboron intermediates, which can be further oxidized to alcohols or used in cross-coupling reactions.
Substitution: New boron-containing compounds with various functional groups.
Scientific Research Applications
Borane, dimethoxy, hexyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and reduction reactions. It is also employed in the synthesis of complex organoboron compounds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment, where boron compounds are used to target and destroy cancer cells.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries
Mechanism of Action
The mechanism of action of borane, dimethoxy, hexyl involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in a variety of chemical reactions, including hydroboration and reduction. In biological systems, its mechanism of action is related to its ability to interact with cellular components, potentially disrupting metabolic pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Diborane
- Decaborane
- Diisopropylaminoborane
- α-Picoline-borane
- Trimethylamine-borane
Uniqueness
Borane, dimethoxy, hexyl is unique due to its specific combination of functional groups, which confer distinct reactivity and stability compared to other borane derivatives.
Properties
CAS No. |
2344-23-2 |
---|---|
Molecular Formula |
C8H19BO2 |
Molecular Weight |
158.05 g/mol |
IUPAC Name |
hexyl(dimethoxy)borane |
InChI |
InChI=1S/C8H19BO2/c1-4-5-6-7-8-9(10-2)11-3/h4-8H2,1-3H3 |
InChI Key |
NEGKMWMOGLVJDA-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(OC)OC |
Origin of Product |
United States |
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